N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O7S/c1-29-14-2-3-16-10(6-14)7-17(30-16)15-9-31-19(20-15)21-18(24)11-4-12(22(25)26)8-13(5-11)23(27)28/h2-9H,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFYBYOZPMYDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde. The thiazole ring is often prepared via a condensation reaction between a thioamide and a haloketone. These intermediates are then coupled through a series of reactions, including nitration and amidation, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The nitro groups on the benzamide moiety can be reduced to amines.
Substitution: The benzofuran and thiazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran and thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide have been shown to inhibit the proliferation of various cancer cell lines. Research has demonstrated that such compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
Case Study: Hepatocellular Carcinoma (HCC)
A study focusing on benzofuran derivatives found that they could suppress the migration and invasion of HCC cells through the downregulation of integrin α7 and modulation of epithelial-mesenchymal transition (EMT) markers. This suggests that this compound may also possess similar anti-metastatic effects .
Antimicrobial Activity
Benzofuran derivatives have been investigated for their antimicrobial properties. The thiazole ring in these compounds is known to enhance their interaction with microbial targets. Preliminary findings suggest that this compound may exhibit broad-spectrum antimicrobial activity against various bacterial strains .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran and thiazole rings may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The nitro groups could also play a role in the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:
Notes:
- *logP estimated based on structural similarity.
- Biological activities are inferred from analogs with related substituents.
Key Structural and Functional Comparisons
Core Heterocycle Variations :
- The target compound and the dimethylphenyl analog share a 1,3-thiazole core, whereas ’s hydrazides and ’s thiadiazole sulfamoyl derivative utilize distinct heterocycles. Thiazoles are often preferred for their metabolic stability and hydrogen-bonding capacity.
Substituent Effects: Methoxybenzofuran vs. In contrast, the chloro and fluoro substituents in ’s compound increase electronegativity and may improve membrane permeability. Nitro Groups: The 3,5-dinitrobenzamide group is common across several analogs , contributing to strong electron-withdrawing effects and possible redox activity.
Physicochemical Properties :
- The dimethylphenyl analog has a logP of 5.47, indicating high lipophilicity, which may limit aqueous solubility. The thiadiazole sulfamoyl derivative likely has improved solubility due to the sulfamoyl group, a common solubility-enhancing moiety.
Biological Activity :
- ’s compound exhibits antibacterial activity via inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, a mechanism shared with nitazoxanide. The target compound’s benzofuran-thiazole scaffold may similarly target anaerobic metabolic pathways.
- The hydrazide derivatives in show anti-tubercular activity, though their hydrazide linkage differs from the benzamide in the target compound, which may alter target specificity.
The chloro-thiazole derivative is synthesized via straightforward acyl chloride coupling, suggesting feasible scalability.
Research Findings and Implications
- Antibacterial Potential: The thiazole-benzamide scaffold in the target compound aligns with structurally validated antibacterial agents (e.g., nitazoxanide derivatives) . The methoxybenzofuran may improve binding to hydrophobic enzyme pockets compared to halogenated analogs.
- Synthetic Feasibility : While yields for similar compounds vary (32–99% ), the target compound’s synthesis would likely require optimized conditions for the benzofuran-thiazole coupling step.
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities, particularly in the areas of antibacterial and anticancer properties. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships, and potential mechanisms of action.
1. Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzofuran moiety, known for its diverse biological activities.
- A thiazole ring, which has been associated with antimicrobial properties.
- A dinitrobenzamide group that may enhance its pharmacological profile.
2. Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For example:
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7.5 | 9 |
| S. epidermidis | 7 | 6 |
These results suggest that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively . The mechanism of action is often linked to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria .
3. Anticancer Activity
The anticancer potential of benzofuran derivatives has been well-documented. In vitro studies have shown that similar compounds can significantly inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa | 0.37 | Highly Potent |
| A549 | 0.73 | Moderate Potency |
| MCF-7 | 0.95 | Moderate Potency |
These compounds were found to induce apoptosis in cancer cells and block cell cycle progression at the sub-G1 phase . The binding affinity to VEGFR-2 has also been confirmed through molecular docking studies, indicating a targeted approach to cancer therapy .
The biological activity of this compound is likely mediated through several mechanisms:
Antibacterial Mechanism:
- Inhibition of DHPS leads to bacteriostatic effects.
- Interaction with bacterial membranes may disrupt cellular integrity.
Anticancer Mechanism:
- Induction of apoptosis through activation of caspases.
- Disruption of cell cycle progression via modulation of cyclins and cyclin-dependent kinases.
5. Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its analogs in clinical settings:
- Antibacterial Study : A recent investigation into thiazole derivatives showed promising results against multi-drug resistant strains, emphasizing the importance of structural modifications for enhanced activity .
- Anticancer Evaluation : In a study comparing various benzofuran derivatives, this compound demonstrated superior cytotoxicity against HeLa cells compared to standard treatments like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
